Tert-butyl(4-iodobutyl)carbamic acid
Description
Tert-butyl(4-iodobutyl)carbamic acid is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 4-iodobutyl chain. The Boc group is widely used in organic synthesis to protect amines, while the aliphatic iodine substituent serves as a reactive handle for cross-coupling reactions or nucleophilic substitutions. This compound is structurally distinct due to the iodine atom positioned on a flexible butyl chain, which contrasts with related compounds where halogens or functional groups are attached to aromatic rings or cyclic frameworks. Its molecular formula is C₁₆H₂₄INO₂, with a molecular weight of 389.27 g/mol .
Properties
IUPAC Name |
tert-butyl(4-iodobutyl)carbamic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18INO2/c1-9(2,3)11(8(12)13)7-5-4-6-10/h4-7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZLWWIUMNRQIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CCCCI)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features and applications of Tert-butyl(4-iodobutyl)carbamic acid and analogous compounds:
Physical Properties
- Molecular Weight and Solubility : The iodine atom in this compound increases molecular weight (389.27 g/mol) and hydrophobicity (predicted LogP ~2.7) compared to hydroxylated analogs (e.g., : 189.25 g/mol, LogP ~1.5) .
- Thermal Stability : Boc-protected compounds generally exhibit stability up to 150°C, but iodinated derivatives may decompose at lower temperatures due to iodine’s volatility .
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